[4-(diethylamino)phenyl](1-methyl-1H-benzimidazol-2-yl)methanol
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Overview
Description
4-(diethylamino)phenylmethanol is a complex organic compound that features both a benzimidazole and a diethylaminophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(diethylamino)phenylmethanol typically involves multi-step organic reactions. One common approach is to start with the synthesis of the benzimidazole core, followed by the introduction of the diethylaminophenyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize impurities. The use of automated systems for monitoring and adjusting reaction parameters is common to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
4-(diethylamino)phenylmethanol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, 4-(diethylamino)phenylmethanol is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound may be used in the study of enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.
Medicine
In medicine, 4-(diethylamino)phenylmethanol has potential applications as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(diethylamino)phenylmethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler compound with a similar core structure but lacking the diethylaminophenyl group.
4-(dimethylamino)phenylmethanol: A closely related compound with a dimethylamino group instead of a diethylamino group.
Uniqueness
The presence of the diethylaminophenyl group in 4-(diethylamino)phenylmethanol distinguishes it from other similar compounds. This group can enhance the compound’s solubility, reactivity, and ability to interact with biological targets, making it a unique and valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H23N3O |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
[4-(diethylamino)phenyl]-(1-methylbenzimidazol-2-yl)methanol |
InChI |
InChI=1S/C19H23N3O/c1-4-22(5-2)15-12-10-14(11-13-15)18(23)19-20-16-8-6-7-9-17(16)21(19)3/h6-13,18,23H,4-5H2,1-3H3 |
InChI Key |
ULWCCPQNNXBOIA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3N2C)O |
Origin of Product |
United States |
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